3-Chloro-3-methyl-azetidine;hydrochloride

Stereoselective Synthesis Aldol Reaction Diastereomeric Excess

3-Chloro-3-methyl-azetidine;hydrochloride is the optimal starting material for synthesizing 1,2,3,4-tetrasubstituted 3-chloroazetidines with three contiguous stereocenters. The unique 3-chloro-3-methyl substitution pattern enables generation of zincated 3-chloro-3-methyl-1-azaallylic anions—powerful dielectrophilic intermediates. Generic substitution with 3-chloroazetidine, 3-methylazetidine, or other 3-haloazetidines precludes this pathway, forfeiting the demonstrated high diastereoselectivity (dr > 97/3) and yield (80–84%). Essential for diversity-oriented synthesis and medicinal chemistry libraries targeting nAChRs.

Molecular Formula C4H9Cl2N
Molecular Weight 142.02 g/mol
Cat. No. B8221700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methyl-azetidine;hydrochloride
Molecular FormulaC4H9Cl2N
Molecular Weight142.02 g/mol
Structural Identifiers
SMILESCC1(CNC1)Cl.Cl
InChIInChI=1S/C4H8ClN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H
InChIKeyPNCKRNDFRYDDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methyl-azetidine;hydrochloride: A Strategic Building Block for Complex Molecule Construction


3-Chloro-3-methyl-azetidine;hydrochloride (CAS 24083-69-0) is a functionalized, strained azaheterocyclic building block containing a reactive chloro substituent at the 3-position and an azetidine core [1]. Its significance in chemical synthesis stems from its ability to serve as a precursor to 3-chloro-3-methyl-1-azaallylic anions, which are powerful dielectrophilic intermediates for constructing diverse heterocyclic systems with high stereoselectivity [2]. This compound is a key intermediate in the preparation of pharmaceutically relevant molecules and highly substituted 3-haloazetidines [1].

The Performance Gap: Why Unsubstituted or Differently Substituted Azetidines Are Not Interchangeable with 3-Chloro-3-methyl-azetidine;hydrochloride


The presence of both the 3-chloro and 3-methyl substituents on the azetidine ring is critical for enabling a unique, high-yielding stereoselective transformation not achievable with simpler analogs. This specific substitution pattern is essential for the generation of zincated 3-chloro-3-methyl-1-azaallylic anions [1]. Attempting to substitute this compound with 3-chloroazetidine, 3-methylazetidine, or other 3-haloazetidines would preclude access to this reactive intermediate, thereby forfeiting the demonstrated high diastereoselectivity (dr > 97/3) and yield (80–84%) in the subsequent synthesis of complex 3-chloroazetidines [1]. The specific combination of substituents is a structural prerequisite for the reaction pathway, making direct generic substitution unviable for the targeted synthetic applications [2].

Head-to-Head Performance Data: Quantifying the Differentiation of 3-Chloro-3-methyl-azetidine;hydrochloride


Diastereoselectivity: Superior Steric Control in Aldol Additions Compared to Non-Halogenated Analogs

The zincated anion derived from 3-chloro-3-methyl-azetidine;hydrochloride achieves exceptional diastereoselectivity in aldol additions with aromatic aldehydes. The resulting syn α-chloro-β-mesyloxyketimines were obtained with a diastereomeric excess (dr) of >97/3 [1]. In contrast, non-halogenated 1-azaallylic anions generally yield products with lower or unspecified stereoselectivity in similar reactions, as the chlorine substituent is crucial for the chelation-controlled transition state that dictates stereochemical outcomes [2].

Stereoselective Synthesis Aldol Reaction Diastereomeric Excess

Synthetic Yield: High Efficiency in Generating Advanced Building Blocks vs. Alternative Azetidines

The two-step sequence of aldol addition and mesylation, starting from the anion of 3-chloro-3-methyl-azetidine;hydrochloride, provides the key intermediate syn α-chloro-β-mesyloxyketimines in an isolated yield of 80-84% [1]. While this is a direct measure of a specific transformation, it serves as a benchmark for the overall efficiency of using this compound as a starting material. In comparison, the synthesis of other complex 2-arylazetidine derivatives, which are not derived from this specific precursor, is often achieved in moderate yields with no specific yield range provided [2].

Building Block Synthetic Yield 3-Chloroazetidine

Purity: High and Consistent Analytical Purity from Reputable Commercial Sources

Commercially available 3-chloro-3-methyl-azetidine;hydrochloride is supplied with a high standard of purity, typically 97% as confirmed by multiple vendors [REFS-1, REFS-2]. This is a critical specification for its use as a research chemical and intermediate, as it ensures reproducibility in sensitive reactions. While impurities can vary significantly between suppliers and batches, this consistent purity specification reduces the risk of failed experiments due to unknown contaminants. A comparative example, 3-chloro-3-methyl-azetidine free base (non-hydrochloride), is also supplied but with a lower specified purity of 95% from some sources, indicating that the hydrochloride salt may be advantageous for obtaining a more analytically pure form .

Analytical Specification Chemical Purity Procurement

Reactivity: Unique Access to a Privileged 3-Chloro-3-methyl-1-azaallylic Anion Scaffold

The defining and differentiating chemical feature of 3-chloro-3-methyl-azetidine;hydrochloride is its ability to be deprotonated and functionalized to form zincated 3-chloro-3-methyl-1-azaallylic anions [1]. This specific anionic species has been established in the literature as a privileged dielectrophilic building block for the synthesis of a vast array of heterocyclic systems, including cyclopropanes, tetrahydrofurans, pyrroles, and pyridines [2]. While other azetidines can be deprotonated, the presence of the chlorine atom in this compound imparts a unique reactivity profile and directs the regioselectivity of subsequent reactions with electrophiles in a way that non-halogenated or differently halogenated analogs cannot replicate [1].

Synthetic Intermediate 1-Azaallylic Anion Heterocycle Synthesis

Biological Activity: Chloro-Substituted Azetidines Show Enhanced Target Engagement

A study on 2-arylazetidines as ligands for nicotinic acetylcholine receptors (nAChRs) demonstrated that chloro-substituted analogs were the most interesting congeners among those tested, showing promise as hit compounds for developing safer nAChR-targeting drugs [1]. While this study did not specifically test 3-chloro-3-methyl-azetidine, it provides strong class-level evidence that the incorporation of a chlorine atom on the azetidine core enhances biological activity against this important neurological target relative to non-chlorinated azetidines. This suggests that 3-chloro-3-methyl-azetidine;hydrochloride is a strategically relevant building block for exploring this therapeutic area.

Biological Activity Structure-Activity Relationship (SAR) Nicotinic Acetylcholine Receptors

Proven Application Scenarios: Where 3-Chloro-3-methyl-azetidine;hydrochloride Demonstrates Maximum Value


Stereoselective Synthesis of Highly Substituted 3-Chloroazetidines

This compound is the optimal starting material for synthesizing 1,2,3,4-tetrasubstituted 3-chloroazetidines with three contiguous stereocenters. The high diastereoselectivity (dr > 97/3) and high yield (80-84%) of the key intermediate, syn α-chloro-β-mesyloxyketimines, ensures efficient access to complex, chiral molecules of interest to medicinal chemistry [1].

Synthesis of Privileged Heterocyclic Scaffolds for Drug Discovery

Its primary application is as a precursor to 3-chloro-3-methyl-1-azaallylic anions, which are versatile dielectrophiles. These anions have been used to construct a wide range of pharmaceutically relevant heterocyclic systems, including cyclopropanes, tetrahydrofurans, pyrroles, and pyridines, making it a valuable asset for diversity-oriented synthesis in drug discovery programs [1].

Hit-to-Lead Optimization in Neurological Disease Programs

Based on class-level SAR evidence, chloro-substituted azetidines demonstrate enhanced activity as ligands for nicotinic acetylcholine receptors (nAChRs) compared to their non-chlorinated counterparts [2]. Therefore, 3-chloro-3-methyl-azetidine;hydrochloride is a strategically sound building block for creating focused libraries aimed at developing new therapeutics for neurological and psychiatric disorders with potentially improved safety profiles.

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